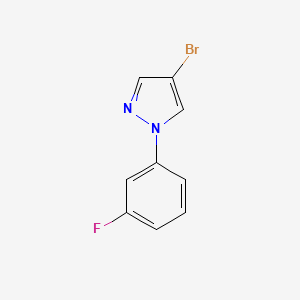

4-Bromo-1-(3-fluorophenyl)-1H-pyrazole

Descripción

4-Bromo-1-(3-fluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the 4-position and a 3-fluorophenyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . The bromine atom enhances electrophilic reactivity, while the 3-fluorophenyl group contributes to lipophilicity and electronic modulation. This compound is typically synthesized via alkylation or coupling reactions, as evidenced by protocols involving sodium hydride/methyl iodide-mediated methylation or decarboxylative N-alkylation . Characterization includes NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry, with key spectral signals reflecting the electronic environment of the substituents .

Propiedades

IUPAC Name |

4-bromo-1-(3-fluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-2-8(11)4-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGIRVWFCXBSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorophenylhydrazine with 1,3-dibromo-2-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.

Major Products:

Substitution: Formation of 4-azido-1-(3-fluorophenyl)-1H-pyrazole.

Oxidation: Formation of 4-bromo-1-(3-fluorophenyl)-1H-pyrazole N-oxide.

Coupling: Formation of biaryl derivatives with various substituents.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

4-Bromo-1-(3-fluorophenyl)-1H-pyrazole has been investigated for its potential therapeutic properties, especially as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of liver alcohol dehydrogenase, which could have implications for treating alcohol-related disorders . Additionally, its derivatives have been explored for anti-inflammatory and anticancer activities, indicating its versatility in drug development.

2. Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-bromo-1-(3-fluorophenyl)-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . This suggests potential applications in the development of new antibiotics.

3. Chemical Synthesis

In synthetic organic chemistry, 4-bromo-1-(3-fluorophenyl)-1H-pyrazole serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique electronic properties due to the presence of both bromine and fluorine atoms allow for diverse reactivity patterns, making it a key intermediate in pharmaceutical synthesis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial activity of 4-bromo-1-(3-fluorophenyl)-1H-pyrazole against resistant strains of bacteria. The compound demonstrated significant inhibition against A. baumannii, with researchers noting that the fluorine substitution enhanced the potency compared to non-fluorinated analogs .

Case Study 2: Enzyme Inhibition Mechanism

Another research focused on the interaction of this compound with liver alcohol dehydrogenase. The findings revealed that 4-bromo-1-(3-fluorophenyl)-1H-pyrazole effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent for conditions related to alcohol metabolism .

Table 1: Antimicrobial Activity of 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 µg/mL |

| Acinetobacter baumannii | 3.125 µg/mL |

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Observed Effect |

|---|---|---|

| 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole | Antimicrobial | Significant inhibition |

| Other pyrazole derivatives | Antimicrobial | Variable effectiveness |

| Non-fluorinated analogs | Antimicrobial | Reduced potency |

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity through halogen bonding and other interactions.

Comparación Con Compuestos Similares

4-Bromo-1-phenyl-1H-pyrazole Derivatives

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (2) :

Prepared via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, this derivative replaces the 3-hydroxyl group with methoxy. The methoxy group increases electron density on the pyrazole ring, shifting NMR signals upfield (e.g., ¹H NMR δ 3.55 for methoxy protons) compared to the fluorine-substituted analog . Yield: >80% (higher than some fluorophenyl analogs due to milder reaction conditions). - 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6) :

A positional isomer with fluorine at the 2-position of the phenyl ring. The ortho-fluorine induces steric hindrance and alters electronic effects, reducing resonance stabilization. This results in a lower melting point (liquid at room temperature) compared to the 3-fluorophenyl derivative .

Table 1: Substituent Effects on Pyrazole Derivatives

Pyrazoles with Heterocyclic Substituents

- 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole (10) :

The tetrahydrofuran substituent introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity. This is reflected in its ¹H NMR (δ 5.92, dd, J = 7/3 Hz for the THF ring proton) and lower yield (68%) due to steric challenges during alkylation . - Its ¹H NMR shows a singlet at δ 8.88 for the pyrazole proton, indicating electron withdrawal by the imidazole .

Electron-Withdrawing Group Modifications

- 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole :

The trifluoromethyl group is strongly electron-withdrawing, deshielding adjacent protons (¹H NMR δ 7.57, d, J = 1 Hz) and increasing thermal stability (mp >200°C) . - 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine : The cyclopropyl and amine groups introduce steric bulk and hydrogen-bonding sites, making this compound a candidate for kinase inhibition studies. Its synthesis requires specialized conditions (e.g., Pd-catalyzed coupling) .

Actividad Biológica

4-Bromo-1-(3-fluorophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by a bromine atom at the 4-position and a 3-fluorophenyl group at the 1-position. Its unique structure contributes to various biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H8BrF N2

- Molecular Weight : Approximately 324.19 g/mol

- Structural Features :

- Pyrazole core

- Bromine and fluorine substituents that enhance biological activity

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-bromo-1-(3-fluorophenyl)-1H-pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The presence of halogen substituents, particularly fluorine, has been linked to increased potency.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole | A. baumannii | 3.125 µg/mL |

| 4-Bromo-3-nitro-1H-pyrazole | A. baumannii | 3.125 µg/mL |

| 5-Methyl-4-bromo-3-nitro-1H-pyrazole | S. aureus | 6.25 µg/mL |

The fluorinated compounds demonstrated a significant increase in antimicrobial activity compared to their non-fluorinated counterparts .

Anticancer Activity

4-Bromo-1-(3-fluorophenyl)-1H-pyrazole has been investigated for its potential as an anticancer agent. A study on related pyrazole derivatives showed promising antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). The compound's ability to downregulate prostate-specific antigen (PSA) suggests its potential as a therapeutic agent in prostate cancer treatment.

| Compound | Cell Line | IC50 Value (μM) | PSA Downregulation (%) |

|---|---|---|---|

| Compound 10e | LNCaP | 18 | 46 |

| 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole | LNCaP | TBD* | TBD* |

*TBD: To Be Determined based on further research findings .

The mechanism by which 4-bromo-1-(3-fluorophenyl)-1H-pyrazole exerts its biological effects involves interaction with specific molecular targets through:

- Non-covalent interactions : Such as hydrogen bonding and π-stacking.

- Biochemical pathways : These interactions may influence pathways related to inflammation and cancer progression .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 4-bromo-1-(3-fluorophenyl)-1H-pyrazole. For example:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against A. baumannii, revealing that halogen substitutions significantly enhanced antimicrobial efficacy.

- Anticancer Evaluation : Compounds structurally related to 4-bromo-1-(3-fluorophenyl)-1H-pyrazole were evaluated for their antiproliferative effects on prostate cancer cell lines, demonstrating potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.